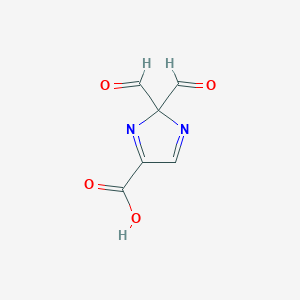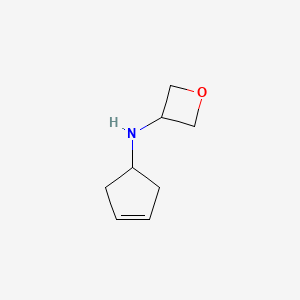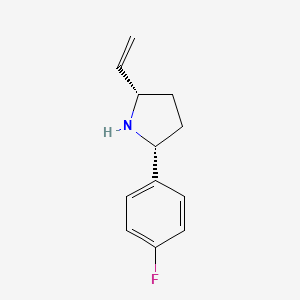
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C5H4ClNO4S2. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
The synthesis of Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Análisis De Reacciones Químicas
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different thiazole derivatives.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. .
Aplicaciones Científicas De Investigación
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Thiazole-5-carboxylic acid: Similar in structure but lacks the chlorosulfonyl group.
2-Methylthiazole-4-carboxylic acid: Another derivative with different substituents on the thiazole ring.
Sulfathiazole: A well-known antimicrobial agent with a thiazole ring.
Propiedades
Fórmula molecular |
C5H4ClNO4S2 |
|---|---|
Peso molecular |
241.7 g/mol |
Nombre IUPAC |
methyl 2-chlorosulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H4ClNO4S2/c1-11-4(8)3-2-7-5(12-3)13(6,9)10/h2H,1H3 |
Clave InChI |
NZOCXKOUAKVJCU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(S1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)









![Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12949243.png)

![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)
